2-Ethoxy-3-methoxybenzoic acid
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Overview
Description
2-Ethoxy-3-methoxybenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, featuring ethoxy and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxybenzoic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced by reacting the intermediate product with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Brominated Derivatives: From electrophilic aromatic substitution with bromine.
Esters: From esterification reactions.
Alcohols: From reduction reactions.
Scientific Research Applications
2-Ethoxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic Acid: Lacks the ethoxy group, making it less hydrophobic.
3-Ethoxybenzoic Acid: Lacks the methoxy group, affecting its reactivity and solubility.
2-Ethoxybenzoic Acid: Lacks the methoxy group, influencing its chemical properties and applications.
Uniqueness
2-Ethoxy-3-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties. These substituents can enhance the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJATDBRVDGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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